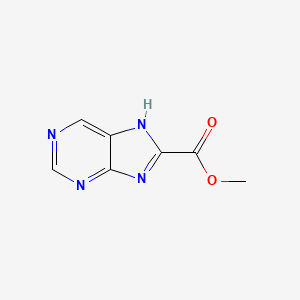![molecular formula C13H14N2O2 B13669053 Ethanone, 1-[5-[(1-methylcyclopropyl)oxy]-1H-indazol-1-yl]-](/img/structure/B13669053.png)
Ethanone, 1-[5-[(1-methylcyclopropyl)oxy]-1H-indazol-1-yl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-[5-[(1-methylcyclopropyl)oxy]-1H-indazol-1-yl]- is a complex organic compound characterized by its unique structure, which includes an indazole ring and a methylcyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions
Common reagents used in the synthesis include cyclopropyl methyl ketone and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and purity of the final product .
化学反応の分析
Types of Reactions
Ethanone, 1-[5-[(1-methylcyclopropyl)oxy]-1H-indazol-1-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the indazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenated compounds, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Ethanone, 1-[5-[(1-methylcyclopropyl)oxy]-1H-indazol-1-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethanone, 1-[5-[(1-methylcyclopropyl)oxy]-1H-indazol-1-yl]- involves its interaction with specific molecular targets. The indazole ring can interact with enzymes and receptors, modulating their activity. The methylcyclopropyl group may enhance the compound’s stability and binding affinity .
類似化合物との比較
Similar Compounds
Ethanone, 1-cyclopropyl-: Similar in structure but lacks the indazole ring.
1-(2-Methylcyclopropyl)ethanone: Contains a methylcyclopropyl group but differs in the rest of the structure.
Uniqueness
Ethanone, 1-[5-[(1-methylcyclopropyl)oxy]-1H-indazol-1-yl]- is unique due to the presence of both the indazole ring and the methylcyclopropyl group, which confer distinct chemical and biological properties .
特性
分子式 |
C13H14N2O2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
1-[5-(1-methylcyclopropyl)oxyindazol-1-yl]ethanone |
InChI |
InChI=1S/C13H14N2O2/c1-9(16)15-12-4-3-11(7-10(12)8-14-15)17-13(2)5-6-13/h3-4,7-8H,5-6H2,1-2H3 |
InChIキー |
NEFFUIQIVJNMEH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C2=C(C=C(C=C2)OC3(CC3)C)C=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668974.png)
![7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B13668977.png)
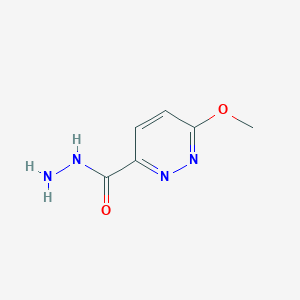
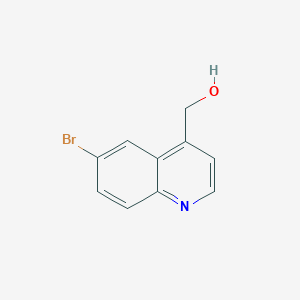
![7-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13668994.png)
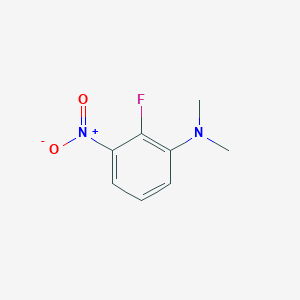
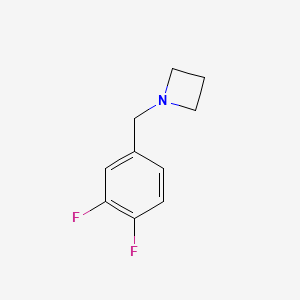
![6-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669004.png)

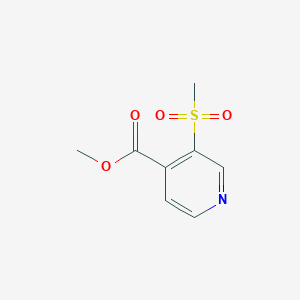
![Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13669039.png)
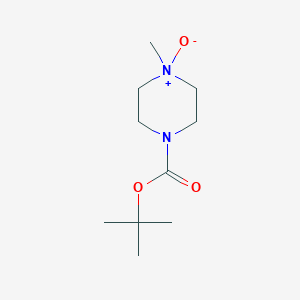
![2-(3-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13669049.png)
